5-Aminonaphthalene-2,3-dicarbonitrile

Description

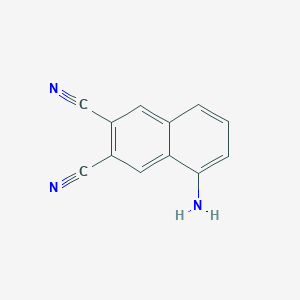

5-Aminonaphthalene-2,3-dicarbonitrile (CAS: 37622-98-3, InChIKey: PHEJEDUMGUKQBK-UHFFFAOYSA-N) is a naphthalene-based derivative featuring amino and cyano substituents at the 5th and 2,3-positions, respectively . This compound serves as a versatile precursor in organic synthesis, particularly for constructing heterocyclic systems such as triazepines and naphtho-fused derivatives . Its reactivity is attributed to the electron-withdrawing cyano groups and the nucleophilic amino group, enabling diverse transformations under mild conditions.

Properties

CAS No. |

37622-98-3 |

|---|---|

Molecular Formula |

C12H7N3 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

5-aminonaphthalene-2,3-dicarbonitrile |

InChI |

InChI=1S/C12H7N3/c13-6-9-4-8-2-1-3-12(15)11(8)5-10(9)7-14/h1-5H,15H2 |

InChI Key |

PHEJEDUMGUKQBK-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=C(C=C2C(=C1)N)C#N)C#N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)N)C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

1,4-Dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile

- Structure: Contains two ketone groups at the 1,4-positions, unlike the amino group in 5-aminonaphthalene-2,3-dicarbonitrile.

- Reactivity : Reacts with amidrazones to form 1,2,4-triazepines in high yields (66–80%) under mild conditions .

- Applications : Used in synthesizing bioactive heterocycles but lacks direct biological activity data.

5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile

6,7-Disubstituted Naphthalene-2,3-dicarbonitriles

- Structure : Bulky substituents at 6,7-positions (e.g., alkyl, aryl) to prevent π-π stacking.

- Applications: Investigated for dual-state emission (DSE) in materials science, though this compound derivatives remain unexplored for this purpose .

Pyrazine Dicarbonitrile Derivatives

5-Chloro-6-methylpyrazine-2,3-dicarbonitrile

3-Benzylaminopyrazine-2,5-dicarbonitrile

5-(4-Allyl-2-methoxyphenoxy)pyrazine-2,3-dicarbonitrile

- Structure: Eugenol-derived substituent for DNA interaction studies.

- Applications : Used in synthesizing metalloazaphthalocyanines for photodynamic therapy .

Biphenyl and Indole-Fused Dicarbonitriles

Compounds like 3-Amino-5-(1-vinylindol-2-yl)-biphenyl-2,4-dicarbonitrile feature extended π-systems and exhibit high synthetic yields (79–88%) . These derivatives are explored for optoelectronic applications but lack direct comparison with this compound in biological contexts.

Comparative Data Tables

Key Findings and Insights

Reactivity: this compound’s amino group enables nucleophilic substitutions, whereas ketone-containing analogs (e.g., 1,4-dioxonaphthalene derivatives) favor cycloaddition reactions .

Biological Potential: Pyrazine dicarbonitriles with amino/alkyl substituents show promise in antitubercular research, but naphthalene analogs are underexplored in this domain .

Synthesis Challenges : Electron-withdrawing groups (e.g., nitro) reduce yields in pyrazine derivatives, while crystallization methods significantly impact melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.